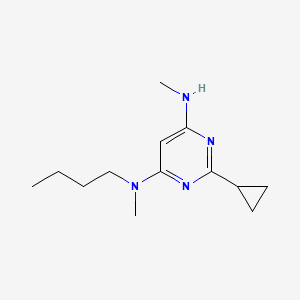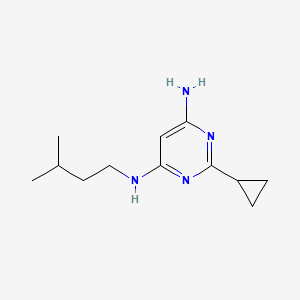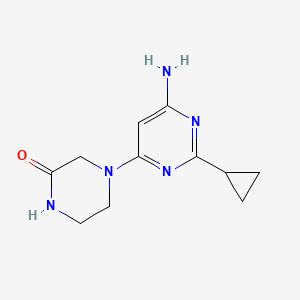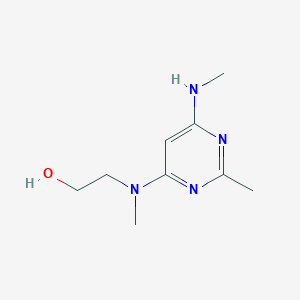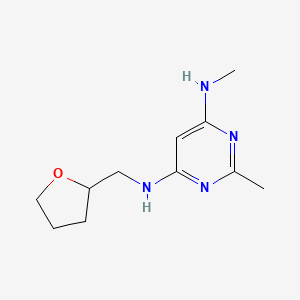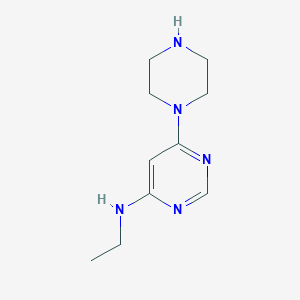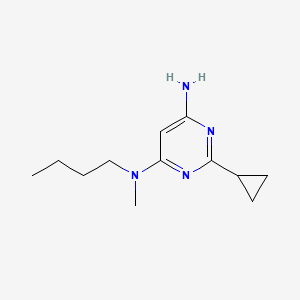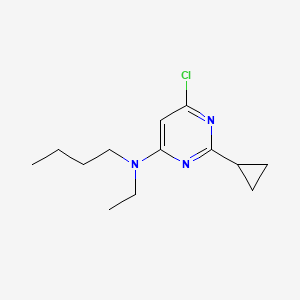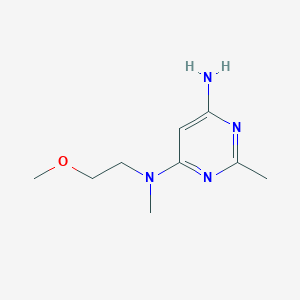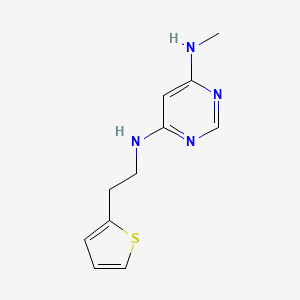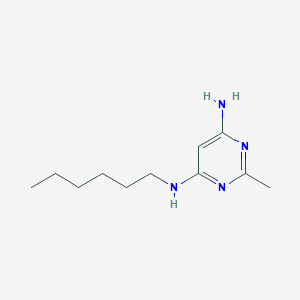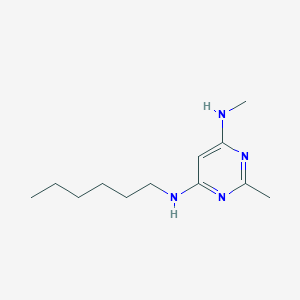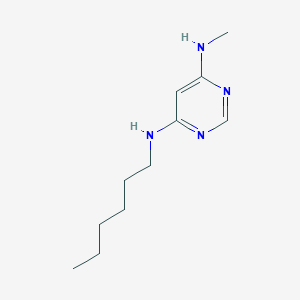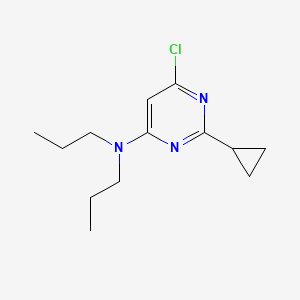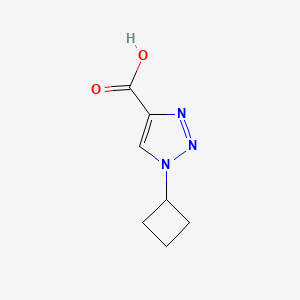
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
説明
“1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1780695-35-3 . It has a molecular weight of 167.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Triazole-Based Scaffold Synthesis
1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is utilized in the synthesis of triazole-based scaffolds. This process is significant for the preparation of peptidomimetics and biologically active compounds. The ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a key protocol in this process, allowing for the creation of protected versions of triazole amino acids, which are used in the synthesis of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Solid Phase Peptidotriazoles Synthesis
The compound plays a role in the solid-phase synthesis of peptidotriazoles. This method involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Synthesis of Substituted Triazole Carboxylic Acids
Research also includes the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and O- or S-nucleophiles. This process is key for the generation of compounds with potential applications in various fields (Pokhodylo et al., 2010).
Antimicrobial Activity Study
Some studies focus on the synthesis and characterization of substituted 1,2,3-triazoles, including 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, to evaluate their antimicrobial activities (Holla et al., 2005).
Molecular and Crystal Structure Analysis
Research has been conducted on the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. These studies provide insights into the electron density distribution and supramolecular associations in the solid state, which are crucial for understanding the chemical behavior of such compounds (Boechat et al., 2010).
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates
Another application is in the synthesis of ethyl 1,2,4-triazole-3-carboxylates, which are essential building blocks in organic synthesis. This process demonstrates the versatility and significance of triazole derivatives in chemical synthesis (Khomenko et al., 2016).
Safety And Hazards
特性
IUPAC Name |
1-cyclobutyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOLEMWRZEERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



